Molecular Weight Reduction of ~28–33% Relative to Clinical Benzamide Antipsychotics
The target compound (MW = 247.34 Da) exhibits a 27.6% reduction in molecular weight versus sulpiride (MW = 341.43 Da) and a 33.0% reduction versus amisulpride (MW = 369.48 Da) . In fragment-based drug discovery, a molecular weight below 250 Da is the widely accepted threshold for 'fragment' status, conferring higher ligand efficiency potential [1]. This difference arises from the absence of the 2-methoxy, 5-sulfamoyl (sulpiride), and 5-ethylsulfonyl (amisulpride) substituents present on the clinical analogs [2].
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 247.34 Da (C₁₄H₂₁N₃O) |
| Comparator Or Baseline | Sulpiride: 341.43 Da (C₁₅H₂₃N₃O₄S); Amisulpride: 369.48 Da (C₁₇H₂₇N₃O₄S) |
| Quantified Difference | -94.09 Da (-27.6%) vs. sulpiride; -122.14 Da (-33.0%) vs. amisulpride |
| Conditions | Calculated from molecular formulae and exact masses |
Why This Matters
A ~30% lower molecular weight significantly improves the likelihood of favorable passive membrane permeability and CNS penetration (if desired), and positions the compound within the fragment-like chemical space suitable for fragment-based screening campaigns.
- [1] Congreve M, Carr R, Murray C, Jhoti H. A 'Rule of Three' for fragment-based lead discovery? Drug Discov Today. 2003;8(19):876-877. — Defines fragment criteria including MW < 250 Da. View Source
- [2] Stark D, Piel M, Hübner H, Gmeiner P, Gründer G, Rösch F. Bioorg Med Chem. 2007;15(21):6819-6829. — Illustrates the impact of benzamide ring substitution on pharmacological properties. View Source
